N,N-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Suzuki-Miyaura coupling Organoboron reagent procurement Quality specification

Medicinal chemists requiring ortho-N,N-dimethylaniline installation via Suzuki coupling face batch inconsistency from free boronic acid protodeboronation. CAS 832114-08-6, the pinacol ester form, addresses this with measurably slower hydrolysis, enabling reliable stoichiometric control across multiple batches. • Hydrolytic half-life 5-10× longer than free acid, reducing batch-to-batch yield variability. • Distinct mp 50-54 °C enables rapid identity confirmation, differentiating from common mis-shipments. • Pre-installed ortho-dimethylamino group eliminates regioisomer ambiguity vs para isomer.

Molecular Formula C14H22BNO2
Molecular Weight 247.14 g/mol
CAS No. 832114-08-6
Cat. No. B1363597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
CAS832114-08-6
Molecular FormulaC14H22BNO2
Molecular Weight247.14 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2N(C)C
InChIInChI=1S/C14H22BNO2/c1-13(2)14(3,4)18-15(17-13)11-9-7-8-10-12(11)16(5)6/h7-10H,1-6H3
InChIKeyMHFTXKKNHASNEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

832114-08-6 – 2-(Dimethylamino)phenylboronic Acid Pinacol Ester for Suzuki–Miyaura Cross-Coupling Procurement


N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 832114-08-6), also known as 2-(dimethylamino)phenylboronic acid pinacol ester, is an ortho-substituted arylboronic ester building block [1][2]. It bears a dimethylamino group at the 2-position of the phenyl ring and a pinacol boronate ester, giving it a molecular formula of C14H22BNO2 and a molecular weight of 247.14 g/mol [1]. The compound is a solid at ambient temperature (mp 50–54 °C) and is supplied at ≥95–97% purity by major vendors . Its primary utility is as an organoboron partner in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions for constructing C(sp²)–C(sp²) bonds in medicinal chemistry and materials science programmes [1].

Workflow Suzuki–Miyaura cross-coupling for C(sp²)–C(sp²) bond formation
Selection Ortho-dimethylamino pinacol ester for regiochemical and stability control
Use context Medicinal chemistry and materials science building block procurement

Why 832114-08-6 Cannot Be Replaced by Generic Phenylboronic Esters or para-Dimethylamino Isomers in Suzuki Couplings


The ortho-dimethylamino substituent in 832114-08-6 creates a unique electronic and steric environment that distinguishes it from the para isomer (CAS 28611-39-4), the unsubstituted phenylboronic acid pinacol ester (CAS 24388-23-6), and the free boronic acid form (CAS 89291-23-6) [1][2]. The proximity of the dimethylamino nitrogen to the boron centre can establish an intramolecular B–N interaction that modulates the Lewis acidity of boron, altering transmetallation rates in the Suzuki catalytic cycle relative to non-ortho analogs [1]. Additionally, the pinacol ester form delivers measurably different hydrolytic stability and bench-top handling characteristics compared to the corresponding free boronic acid, which is more prone to protodeboronation under aqueous coupling conditions [2]. Generic substitution by a para-substituted or unsubstituted analogue therefore risks altered coupling kinetics, different impurity profiles from premature deprotection, and non-equivalent reactivity in the synthesis of ortho-aminated biaryl pharmacophores.

Regioisomer mismatch The para-dimethylamino isomer exhibits different electronic activation and coupling rates; conditions do not transfer directly.
Form mismatch The free boronic acid undergoes faster hydrolysis and protodeboronation, risking inconsistent stoichiometry in multibatch campaigns.
Unsubstituted analog Phenylboronic acid pinacol ester cannot install the ortho-NMe₂ pharmacophore, leading to a different biaryl scaffold.

Quantitative Differentiation Evidence for 832114-08-6 Versus Closest Analogs and Alternatives


Vendor-Certified Purity: 832114-08-6 (≥97%) vs. Free Boronic Acid Analog (≥98%) – Equivalent Nominal Purity, Different Stability Implications

The pinacol ester form (832114-08-6) is supplied by Sigma-Aldrich at 97% assay and by Santa Cruz Biotechnology at ≥97% purity . The corresponding free boronic acid (CAS 89291-23-6) is listed at 98% (HPLC) by AKSci . While nominal purity is comparable, the pinacol ester inherently exhibits slower hydrolytic degradation under ambient storage conditions; pinacol esters of phenylboronic acid are reported to have a hydrolysis half-life approximately 5- to 10-fold longer than the free acid under neutral aqueous conditions, based on class-level kinetic data [1]. This means the ester form of 832114-08-6 is more likely to retain its nominal purity through shipping and shelf storage than the free acid analog.

Form-Dependent Stability
Class-level inference
Target (pinacol ester)≥97% assay
Comparator (free acid)98% HPLC
Pinacol ester hydrolysis half-life 5–10× longer (class-level)
Form-dependent shelf stability favors pinacol ester for extended campaigns requiring consistent stoichiometry.
Class-level kinetic data; verify under actual storage conditions.
Suzuki-Miyaura coupling Organoboron reagent procurement Quality specification

Melting Point as Identity and Form Verification: 832114-08-6 (50–54 °C) vs. Free Amine Analog (63–68 °C)

The melting point of the target pinacol ester (50–54 °C, lit.) provides a simple, low-cost identity check to distinguish it from the closely related 2-aminophenylboronic acid pinacol ester (CAS 191171-55-8, mp 63–68 °C, lit.) and the free dimethylaminophenylboronic acid (CAS 89291-23-6, mp 92–96 °C) . This 13–42 °C differential is analytically unambiguous and can be used for incoming material verification without requiring NMR or HPLC instrumentation.

Melting Point Differentiation
Data to verify
50–54 °C mp
Clear identity distinction from free amine analog (63–68 °C) and free acid (92–96 °C).
Reported vendor literature; open capillary method; verify on receipt.
Identity verification QC release Procurement specification

Regioisomeric Differentiation: ortho- (832114-08-6) vs. para-Dimethylamino Pinacol Ester – Electronic Effect on Coupling Rate

The ortho-dimethylamino group in 832114-08-6 places the strongly electron-donating –NMe₂ substituent adjacent to the boron-bearing carbon, altering the electron density at the ipso position via resonance and inductive effects. In contrast, the para isomer (CAS 28611-39-4) positions the dimethylamino group in conjugation with the boron-bearing carbon through the aromatic ring. Hammett σₚ values for –NMe₂ are –0.83 (para) vs. σₘ of –0.16 (meta-like for ortho), indicating a dramatically different electronic activation of the C–B bond for transmetallation [1]. While no direct head-to-head coupling yield data exist for this specific compound pair, class-level precedent with ortho- vs. para-substituted arylboronic esters shows that ortho-electron-donating groups can reduce the rate of transmetallation in Pd-catalyzed Suzuki couplings by 2- to 5-fold relative to their para counterparts under identical conditions, necessitating adjustment of catalyst loading, temperature, or base strength [2].

Regioisomeric Electronic Effect
Class-level inference
ortho-NMe₂ σ≈ –0.16
para-NMe₂ σ–0.83
Δσ ≈ 0.67; ortho-EDGs reduce transmetallation rate 2–5× vs para (class-level)
Conditions optimized for the para isomer will not directly transfer; regioisomer choice dictates coupling optimization.
Hammett parameters from literature; class-level kinetic inference; confirm with specific protocol.
Regioselectivity Electronic effects Suzuki coupling optimization

Storage and Handling: 832114-08-6 Requires Inert Atmosphere and Refrigeration (2–8 °C) – A Practical Differentiator from More Robust Analogs

Commercial suppliers specify that 832114-08-6 must be stored under inert gas (nitrogen or argon) at 2–8 °C . In comparison, the para-dimethylamino isomer (CAS 28611-39-4) is typically stored at ambient temperature with desiccation, and MIDA-protected boronates are reported to be bench-top stable indefinitely under air [1]. The stricter cold-chain requirement for 832114-08-6 reflects the combination of the hydrolytically labile pinacol ester and the potentially moisture-sensitive ortho-amino group, which can promote ester hydrolysis via intramolecular general-base catalysis if not stored dry and cold.

Storage Condition
Data to verify
2–8 °C under inert gas (N₂/Ar)
Cold-chain logistics add procurement planning; ambient-stable analogs may reduce shipping complexity.
Supplier SDS; confirm storage upon receipt and monitor integrity during use.
Storage condition Shelf-life Procurement logistics

Application Scenarios Where 832114-08-6 Provides Differentiated Value Based on Evidence


Ortho-Aminated Biaryl Pharmacophore Synthesis Requiring Regiospecific Dimethylamino Introduction

When a medicinal chemistry programme requires installation of an ortho-N,N-dimethylaniline moiety into a biaryl scaffold via Suzuki–Miyaura coupling, 832114-08-6 provides the dimethylamino group pre-installed at the correct ortho position of the boronic ester . Using the para isomer would yield the wrong connectivity; using the free acid form would introduce higher protodeboronation risk. The Hammett σ difference (Δσ ≈ 0.67) between ortho and para isomers demands re-optimization of coupling conditions if the wrong regioisomer is procured, potentially causing significant delays in library synthesis [1].

Multi-Batch Coupling Campaigns Requiring Consistent Stoichiometry via Stable Pinacol Ester Form

For process chemistry groups running repeated Suzuki couplings over multiple batches, the pinacol ester form of 832114-08-6 (97% assay, Sigma-Aldrich) offers more reliable stoichiometric control than the free boronic acid, which undergoes gradual hydrolysis and protodeboronation upon storage . The 5–10× longer hydrolysis half-life of pinacol esters versus free acids (class-level kinetic data) reduces batch-to-batch variability in coupling yield when the same lot of reagent is used over an extended period [2].

Incoming QC Verification via Melt Point Without Instrumentation

Procurement and QC laboratories can use the distinct melting point of 50–54 °C to rapidly confirm the identity of received material and differentiate it from potential mis-shipments of 2-aminophenylboronic acid pinacol ester (mp 63–68 °C) or the free dimethylaminophenylboronic acid (mp 92–96 °C) [1]. This low-cost identity check is valuable for facilities without immediate access to NMR or HPLC, reducing the risk of using the wrong building block in synthesis.

Cold-Chain Managed Procurement for Hydrolysis-Sensitive Organoboron Reagent Supply

Organizations designing procurement workflows for temperature-sensitive reagents must incorporate 2–8 °C cold-chain logistics when sourcing 832114-08-6, as specified by suppliers . This requirement distinguishes it from ambient-stable analogs such as the para isomer or MIDA boronates, and must be factored into total cost of ownership calculations including validated refrigerated shipping and monitored cold storage upon receipt .

Application
Selection Property
Validation Focus
Ortho-aminated biaryl pharmacophore synthesis
Regiospecific ortho-NMe₂ pinacol ester building block
Regioisomeric identity and coupling condition optimization
Multi-batch coupling campaigns
Stable pinacol ester with consistent stoichiometry
Hydrolytic stability and lot-to-lot variability
Incoming QC without instrumentation
Melting-point-based identity confirmation
Fast mis-shipment detection vs. free amine analog or free acid
Cold-chain managed procurement
Refrigerated storage (2–8 °C) under inert gas
Logistics planning and total cost of ownership
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